molecular formula C8H9BrFN B6229522 2-(3-bromo-4-fluorophenyl)ethan-1-amine CAS No. 874326-40-6

2-(3-bromo-4-fluorophenyl)ethan-1-amine

Cat. No.: B6229522
CAS No.: 874326-40-6
M. Wt: 218.1
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Description

2-(3-bromo-4-fluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H10BrFN It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-fluorophenyl)ethan-1-amine typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with nitromethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation for the reduction step, which allows for more efficient and scalable synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-4-fluorophenyl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-bromo-4-fluorophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-3-fluorophenyl)ethan-1-amine
  • 2-(4-bromo-3-chlorophenyl)ethan-1-amine
  • 2-(3-bromo-4-methylphenyl)ethan-1-amine

Uniqueness

2-(3-bromo-4-fluorophenyl)ethan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct interactions with molecular targets compared to other similar compounds .

Properties

CAS No.

874326-40-6

Molecular Formula

C8H9BrFN

Molecular Weight

218.1

Purity

95

Origin of Product

United States

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